2-(methylthio)-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide
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Overview
Description
2-(methylthio)-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with methylthio groups and a benzo[d]thiazole moiety, which contribute to its unique chemical properties and reactivity.
Mechanism of Action
Mode of Action
It’s worth noting that many benzothiazole derivatives have been found to exhibit various biological activities, including anti-tumor, anti-microbial, and anti-inflammatory effects .
Biochemical Pathways
Benzothiazole derivatives are known to interact with various biochemical pathways, but the exact mechanisms often depend on the specific derivative and its molecular structure .
Result of Action
Benzothiazole derivatives are generally known for their potential therapeutic effects in various disease conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylthio)-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide typically involves multi-step organic reactions. One common approach is the condensation of 2-aminobenzothiazole with a suitable benzoyl chloride derivative in the presence of a base, followed by methylation using methyl iodide or dimethyl sulfate under basic conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-(methylthio)-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The methylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzothiazole ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated, nitrated derivatives.
Scientific Research Applications
2-(methylthio)-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and chemical sensors
Comparison with Similar Compounds
Similar Compounds
- 2-(methylthio)benzoxazole
- 2-(methylthio)benzo[d]thiazole
- 2-(methylthio)benzo[d]oxazole
Uniqueness
Compared to similar compounds, 2-(methylthio)-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide exhibits unique properties due to the presence of both benzamide and benzo[d]thiazole moieties.
Properties
IUPAC Name |
2-methylsulfanyl-N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS3/c1-20-13-6-4-3-5-11(13)15(19)17-10-7-8-12-14(9-10)22-16(18-12)21-2/h3-9H,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVMLTCIVMTXELQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)N=C(S3)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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